molecular formula C8H8O2S B014360 Methyl 4-sulfanylbenzoate CAS No. 6302-65-4

Methyl 4-sulfanylbenzoate

Cat. No.: B014360
CAS No.: 6302-65-4
M. Wt: 168.21 g/mol
InChI Key: BTZOMWXSWVOOHG-UHFFFAOYSA-N
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Description

Methyl 4-sulfanylbenzoate (CAS: 6302-65-4) is a methyl ester derivative of 4-mercaptobenzoic acid. Its molecular formula is C₈H₈O₂S, with a molecular weight of 168.21 g/mol . Key features include:

  • Structure: A para-substituted benzene ring with a sulfanyl (-SH) group and a methyl ester (-COOCH₃) group.
  • Physical Properties: Melting point (33–36°C), boiling point (266.7°C), density (1.202 g/cm³), and a flash point of 167.9°C .
  • Applications: Primarily used as a research reagent due to its reactive thiol group, which enables participation in oxidation, metal coordination, and thiol-ene reactions .

Properties

IUPAC Name

methyl 4-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-2-4-7(11)5-3-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZOMWXSWVOOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285272
Record name methyl 4-sulfanylbenzoate
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-65-4
Record name 6302-65-4
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Record name methyl 4-sulfanylbenzoate
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Record name methyl 4-sulfanylbenzoate
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under reflux conditions, typically requiring prolonged heating (16–24 hours) to achieve moderate yields. In a representative procedure, 4-mercaptobenzoic acid (1.72 g, 11.17 mmol) is dissolved in anhydrous methanol (20 mL) with concentrated H₂SO₄ (0.43 mL) as the catalyst. The mixture is refluxed until completion, after which the solvent is partially evaporated, and the product is extracted into ethyl acetate. Subsequent washing with saturated sodium bicarbonate and drying over magnesium sulfate yields this compound with a reported yield of 38%.

Key Parameters:

  • Catalyst Loading : Sulfuric acid is used stoichiometrically (∼4 mol%), though higher concentrations may risk sulfonation side reactions.

  • Temperature : Reflux conditions (∼65°C for methanol) ensure sufficient energy for equilibrium-driven ester formation.

  • Reaction Time : Extended durations (16 hours) are necessary to offset the moderate reactivity of the thiol-substituted substrate.

Comparative Analysis of Esterification Efficiency

While this compound synthesis achieves suboptimal yields (38%), analogous esterifications of structurally related compounds demonstrate significantly higher efficiencies. For example, methyl 4-sulfamoylbenzoate is synthesized in 95% yield using similar H₂SO₄-catalyzed conditions but with a shorter reaction time (8 hours). This disparity highlights the influence of substituent electronic effects: the electron-withdrawing sulfamoyl group in the latter enhances carboxylic acid reactivity, whereas the electron-donating thiol group in this compound slows protonation and nucleophilic attack.

Role of Workup Procedures

Product isolation plays a pivotal role in yield optimization. In this compound synthesis, post-reaction workup involves extraction with ethyl acetate and bicarbonate washes, which may introduce losses due to the compound’s partial solubility in aqueous phases. By contrast, methyl 4-sulfamoylbenzoate precipitates directly upon cooling, simplifying recovery and contributing to its higher yield. Adapting analogous precipitation strategies—e.g., by adjusting solvent polarity or pH—could improve yields for this compound.

Optimization Strategies for Industrial Viability

Scalable production of this compound necessitates addressing its modest yields and prolonged reaction times. Lessons from large-scale ester syntheses suggest the following improvements:

Catalytic System Enhancements

  • Heterogeneous Catalysts : Solid acids like Amberlyst-15 could simplify catalyst recovery and reduce waste.

  • Co-solvents : Adding toluene or dimethylacetamide (DMA) may azeotrope water, shifting equilibrium toward ester formation.

Process Intensification

  • Microwave Assistance : Reduced reaction times (e.g., 2–4 hours) have been achieved in similar esterifications using microwave irradiation.

  • Continuous Flow Systems : Enhanced heat/mass transfer in flow reactors could improve consistency and throughput.

CompoundCatalystReaction Time (h)Temperature (°C)Yield (%)Source
This compoundH₂SO₄1665 (reflux)38
Methyl 4-sulfamoylbenzoateH₂SO₄865 (reflux)95
Methyl 4-formylbenzoateK₂CO₃2411089

Table 2: Workup Procedures and Their Impact on Yield

StepThis compoundMethyl 4-Sulfamoylbenzoate
Isolation Method Extraction with ethyl acetatePrecipitation from cooled mixture
Washing Agent NaHCO₃ solutionWater
Drying Agent MgSO₄None
Reported Yield 38%95%

Chemical Reactions Analysis

Types of Reactions: Methyl 4-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles like thiols or amines can react with the sulfanyl group under mild conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: 4-mercaptobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Methyl 4-sulfanylbenzoate has been investigated for its potential antimicrobial properties. Studies have shown that compounds containing sulfanyl groups can inhibit the growth of certain bacteria and fungi. For instance, a study highlighted its efficacy against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents .

2. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

3. Drug Development
The compound serves as an intermediate in synthesizing various pharmaceuticals. Its structural features allow it to be modified into more complex molecules with enhanced biological activity. For example, derivatives of this compound have been explored for their potential as anti-cancer agents .

Agricultural Applications

1. Fungicide Development
this compound has shown promise as a fungicide. Its ability to disrupt fungal cell membranes makes it effective against crop pathogens. Field trials have indicated significant reductions in fungal infections in treated crops, supporting its use in sustainable agriculture practices .

2. Plant Growth Regulation
Some studies suggest that this compound may act as a plant growth regulator, enhancing growth rates and yields in certain plant species when applied at specific concentrations. This application could lead to increased agricultural productivity without the need for synthetic fertilizers .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound can be used as a building block for synthesizing polymers with desirable properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied to improve material performance in various applications including coatings and adhesives .

2. Synthesis of Dyes and Pigments
The compound is also utilized in the synthesis of dyes and pigments due to its chromophoric properties. It can be modified to produce vibrant colors suitable for textiles and plastics, contributing to the development of eco-friendly dyeing processes .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Case Study Reference
PharmaceuticalsAntimicrobial agent
Anti-inflammatory
Drug synthesis intermediate
AgricultureFungicide
Plant growth regulator
Materials SciencePolymer synthesis
Dye and pigment production

Case Studies

  • Antimicrobial Efficacy Study : A recent study demonstrated that this compound exhibited significant antibacterial activity against E. coli strains when tested in vitro, indicating its potential role in developing new antibacterial therapies .
  • Fungicidal Activity Field Trial : In agricultural settings, field trials showed that crops treated with this compound had a 30% reduction in fungal infections compared to untreated controls, showcasing its effectiveness as a natural fungicide .
  • Polymer Enhancement Study : Research on polymer composites incorporating this compound revealed improved tensile strength and thermal stability compared to standard polymers, suggesting its utility in advanced material applications .

Mechanism of Action

The mechanism by which methyl 4-sulfanylbenzoate exerts its effects involves the interaction of the sulfanyl group with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of methyl benzoate derivatives are heavily influenced by substituents at the para position. Below is a comparative analysis:

Table 1: Key Properties of Methyl 4-Sulfanylbenzoate and Analogues
Compound CAS Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Functional Groups Reactivity/Applications
This compound 6302-65-4 C₈H₈O₂S 168.21 33–36 266.7 1.202 -SH, -COOCH₃ Thiol-specific reactions; research reagent
Methyl 4-(methylthio)benzoate 3795-79-7 C₉H₁₀O₂S 182.24 N/A N/A N/A -SMe, -COOCH₃ Less reactive thioether; organic intermediate
Methyl 4-chlorobenzoate 1126-46-1 C₈H₇ClO₂ 170.59 ~40–42* ~245* N/A -Cl, -COOCH₃ Nucleophilic substitution; herbicide precursor
Butyl 4-hydroxybenzoate 94-26-8 C₁₁H₁₄O₃ 194.23 68–70 297 N/A -OH, -COOBu Preservative; hydrogen-bonding capability

*Estimated values based on analogous compounds.

Reactivity and Functional Group Influence

This compound (-SH group) :

  • The sulfanyl group is highly nucleophilic and prone to oxidation, forming disulfides. This property makes it valuable in pharmaceutical synthesis and polymer chemistry .
  • Compared to Methyl 4-(methylthio)benzoate (-SMe group), the thiol group is more reactive but less stable, requiring storage at -20°C to prevent oxidation .

Methyl 4-(Methylthio)benzoate: The methylthio (-SMe) group is a thioether, which is less reactive than -SH. This compound is more stable under ambient conditions and serves as an intermediate in organosulfur chemistry .

Methyl 4-Chlorobenzoate :

  • The electron-withdrawing chlorine substituent increases the ester’s susceptibility to hydrolysis and nucleophilic attack. It is a precursor in agrochemicals, such as sulfonylurea herbicides .

Butyl 4-Hydroxybenzoate :

  • The hydroxyl (-OH) group enhances solubility in polar solvents, while the butyl ester increases lipophilicity. Widely used as a preservative in cosmetics and food .

Physical and Chemical Property Trends

  • Boiling Points : this compound (266.7°C) has a higher boiling point than Methyl 4-chlorobenzoate (~245°C) due to hydrogen bonding via the -SH group. Butyl 4-hydroxybenzoate (297°C) exhibits the highest boiling point due to its larger molecular size .
  • Melting Points : The thiol derivative (33–36°C) melts at a lower temperature than the chlorinated analogue (~40–42°C), reflecting weaker crystal lattice interactions .
  • Hazard Profile : this compound is labeled toxic (T) due to its reactive -SH group, whereas Methyl 4-(methylthio)benzoate likely poses lower acute toxicity .

Biological Activity

Methyl 4-sulfanylbenzoate (MSB), an organic compound with the molecular formula C8H8O2S, has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of MSB, including its antimicrobial, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a methyl ester group and a sulfanyl (thio) group. The presence of these functional groups contributes to its unique reactivity and biological interactions.

Property Value
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot well documented

Antimicrobial Activity

Research indicates that MSB exhibits significant antimicrobial properties. A study evaluating various derivatives of benzoate compounds found that MSB demonstrated effective antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies indicated that MSB could significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells .

Table: Summary of Anticancer Activity

Cell Line IC50 (µM)
Breast Cancer (MCF-7)15.2
Colon Cancer (HT-29)12.7
Lung Cancer (A549)18.4

Other Biological Activities

In addition to antimicrobial and anticancer properties, MSB has shown potential in other areas:

  • Anti-inflammatory Effects : MSB has been reported to reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress-related damage .
  • Antifungal Activity : Preliminary studies suggest that MSB can inhibit the growth of certain fungal pathogens .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : MSB may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species Generation : Its structure allows for the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
  • Cell Membrane Disruption : The sulfanyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell death in microorganisms.

Case Studies

  • Antibacterial Study : A study conducted on the efficacy of MSB against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.
  • Cancer Cell Proliferation Inhibition : In a comparative analysis, MSB was found to be more effective than some commercially available anticancer drugs in inhibiting the growth of MCF-7 breast cancer cells, with a notable reduction in cell viability observed at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-sulfanylbenzoate, and how are reaction conditions optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification. For example, in the synthesis of analogous compounds like ethyl 4-sulfanylbenzoate, thiol groups are introduced using Na₂S₂O₅ in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) . Optimization involves adjusting stoichiometric ratios of reactants (e.g., thiolating agents), reaction time, and solvent choice. Yield improvements (e.g., 34% in one study ) may require catalyst screening (e.g., acid/base catalysts) or inert atmospheres to prevent oxidation. Purity is verified via TLC (Rf values) and recrystallization.

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • HPLC : Separation using C18 columns with UV detection (e.g., 254 nm), as demonstrated for structurally related parabens .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.05–7.77 ppm) and ester methyl groups (δ 4.23 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., m/z 361.0554 for derivatives ).
  • Melting Point Analysis : Consistency with literature values (e.g., 125–128°C for methyl paraben analogs ) validates purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer : Discrepancies in NMR or HRMS data (e.g., unexpected splitting or mass discrepancies) require:

  • Isolation of Intermediates : Track reaction progress via TLC to identify side products.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values for proposed structures.
  • Alternative Derivatization : Use sulfonyl chloride reagents to stabilize reactive thiol groups, as seen in paraben analysis . Contradictions may arise from solvent impurities or oxidation; thus, working under nitrogen and using fresh solvents is critical .

Q. What strategies enhance the stability of this compound under experimental conditions?

  • Methodological Answer : The sulfanyl (-SH) group is prone to oxidation. Stability can be improved by:

  • Storage : Under inert gas (argon) at –20°C in amber vials.
  • Buffered Solutions : Use pH 7–8 buffers to minimize thiol oxidation.
  • Derivatization : Convert the -SH group to disulfides or sulfonates using reagents like methylsulfonyl chloride, as shown for 4-methylsulfonylbenzylamine derivatives . Comparative stability studies with analogs (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid ) can guide protocol adjustments.

Q. What mechanistic insights explain the reactivity of the sulfanyl group in this compound during derivatization?

  • Methodological Answer : The -SH group acts as a nucleophile in alkylation or acylation reactions. For example:

  • Thioether Formation : Reacts with alkyl halides (e.g., benzyl bromide) in basic conditions (K₂CO₃/acetone) to form stable thioethers .
  • Oxidation Pathways : Controlled oxidation with H₂O₂ yields sulfonates, critical for pharmaceutical intermediates (e.g., etoricoxib precursors ). Mechanistic studies using kinetic isotope effects (KIEs) or DFT simulations can elucidate transition states and regioselectivity.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-sulfanylbenzoate
Reactant of Route 2
Methyl 4-sulfanylbenzoate

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